molecular formula C17H17NO2 B1335984 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline CAS No. 68360-22-5

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline

Cat. No. B1335984
CAS RN: 68360-22-5
M. Wt: 267.32 g/mol
InChI Key: ZIRDRQBTZSUXQD-UHFFFAOYSA-N
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Description

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is a synthetic compound that belongs to the isoquinoline family of organic compounds. It has a linear formula of C17H17NO2 .


Molecular Structure Analysis

The molecular structure of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is represented by the linear formula C17H17NO2 . The molecular weight of this compound is 267.32 g/mol.


Physical And Chemical Properties Analysis

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is a solid at room temperature . It has a molecular weight of 267.32 g/mol.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Approaches to Isoaporphine and Tetrahydroisoquinoline Derivatives

    The synthesis of 6-oxoisoaporphine and tetrahydroisoquinolines from benzyl benzoate derivatives of dihydroisoquinoline showcases the versatility of these compounds in creating complex chemical structures (Sobarzo-Sánchez et al., 2010).

  • Novel Synthesis Methods

    A new approach for introducing a methyl group at C1 of isoquinolines exemplifies the importance of 6-benzyloxy-7-methoxy-3,4-dihydro-isoquinoline in creating natural products and drugs (Melzer, Felber, & Bracher, 2018).

  • Practical Synthesis Applications

    The synthesis of cotarnine from methoxybenzaldehyde demonstrates the use of dihydroisoquinoline in pharmaceutical production (Shirasaka et al., 1990).

  • Regioselective Metalation

    The metalation of methoxy- and benzyloxy-substituted isoquinolines highlights the chemical reactivity of dihydroisoquinoline structures, useful in creating various alkaloids (Melzer & Bracher, 2015).

Chemical Properties and Reactions

  • Magnetic Resonance Studies

    The use of benzyl derivatives in NMR studies of dihydroisoquinolines aids in understanding their chemical properties and potential applications (Waigh, 1980).

  • Selective Ether Cleavage

    The observed selective ether cleavage in substituted dihydroisoquinolines indicates the potential for precise chemical modifications (Bruderer & Brossi, 1965).

  • Photocycloaddition Reactions

    The formation of novel cyclic systems through photocycloaddition in isoquinoline derivatives reveals their role in complex chemical transformations (Sakuragi et al., 1994).

  • Abnormal Products in Synthesis

    The formation of abnormal products in the Bischler–Napieralski isoquinoline synthesis underscores the complexity and unpredictability of chemical reactions involving dihydroisoquinolines (Doi, Shirai, & Sato, 1997).

  • New Routes to Fused Isoquinolines

    The creation of triazoloisoquinolines and benzoquinolizinones from dihydroisoquinoline demonstrates innovative pathways for synthesizing complex heterocyclic compounds (Awad et al., 2002).

Safety And Hazards

The safety information for 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

7-methoxy-6-phenylmethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRDRQBTZSUXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCN=CC2=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393547
Record name 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline

CAS RN

68360-22-5
Record name 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH CHEN - 1971 - search.proquest.com
Since the discovery and structural elucidation of the in-teresting Argenone alkaloids: argemonine, norargemonine and bisnorargemonine in these 1 aboratories (1-8) efforts have been …
Number of citations: 0 search.proquest.com

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